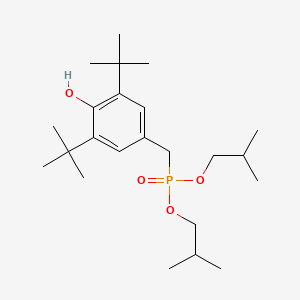

Bis(2-methylpropyl) (3,5-DI-tert-butyl-4-hydroxyphenyl)methylphosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le méthylphosphonate de bis(2-méthylpropyl) (3,5-di-tert-butyl-4-hydroxyphényl) est un composé chimique connu pour ses propriétés antioxydantes. Il est souvent utilisé dans diverses applications industrielles en raison de sa stabilité et de son efficacité à prévenir l'oxydation.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du méthylphosphonate de bis(2-méthylpropyl) (3,5-di-tert-butyl-4-hydroxyphényl) implique généralement la réaction de l'alcool 3,5-di-tert-butyl-4-hydroxybenzylique avec du trichlorure de phosphore, suivie de l'ajout d'isobutanol. La réaction est effectuée dans des conditions contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de ce composé utilise souvent une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour maintenir la cohérence et la qualité. Le produit final est purifié par distillation ou cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

Le méthylphosphonate de bis(2-méthylpropyl) (3,5-di-tert-butyl-4-hydroxyphényl) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d'acide phosphonique.

Réduction : Les réactions de réduction peuvent le convertir en dérivés de phosphine.

Substitution : Il peut subir des réactions de substitution nucléophile, où les groupes isobutyle sont remplacés par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols sont employés dans des conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les acides phosphoniques, les dérivés de phosphine et les phosphonates substitués .

Applications De Recherche Scientifique

Le méthylphosphonate de bis(2-méthylpropyl) (3,5-di-tert-butyl-4-hydroxyphényl) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme antioxydant en chimie des polymères pour prévenir la dégradation des polymères.

Biologie : Étudié pour ses effets protecteurs potentiels contre le stress oxydant dans les systèmes biologiques.

Médecine : Exploré pour son utilisation potentielle dans les produits pharmaceutiques en tant qu'agent antioxydant.

Industrie : Utilisé dans la production de stabilisants pour les plastiques et les caoutchoucs.

Mécanisme d'action

L'effet antioxydant du méthylphosphonate de bis(2-méthylpropyl) (3,5-di-tert-butyl-4-hydroxyphényl) est principalement dû à sa capacité à donner des atomes d'hydrogène aux radicaux libres, ce qui les neutralise. Cela empêche les radicaux libres de causer des dommages oxydatifs à d'autres molécules. Le composé cible les espèces réactives de l'oxygène et interrompt les réactions en chaîne qui conduisent au stress oxydant .

Mécanisme D'action

The mechanism by which BIS(2-METHYLPROPYL) [(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]PHOSPHONATE exerts its effects involves the inhibition of free radical chain reactions. The compound’s phosphonate group can scavenge free radicals, thereby preventing the propagation of oxidative processes. This action helps in stabilizing materials and protecting biological systems from oxidative damage.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 3,5-di-tert-butyl-4-hydroxyphénylpropionique : Un autre antioxydant avec des propriétés similaires mais une structure moléculaire différente.

Tétrakis(3-(3,5-di-tert-butyl-4-hydroxyphényl)propionate) de pentaérythritol : Connu pour sa haute efficacité antioxydante dans les polymères.

Bis[3-(3,5-di-tert-butyl-4-hydroxyphényl)propionate] de thiodiéthylène : Utilisé dans des applications similaires, mais présente des caractéristiques de solubilité et de stabilité différentes.

Unicité

Le méthylphosphonate de bis(2-méthylpropyl) (3,5-di-tert-butyl-4-hydroxyphényl) est unique en raison de sa combinaison spécifique de groupes isobutyle et tert-butyle, qui offre un équilibre d'hydrophobicité et de stabilité. Cela le rend particulièrement efficace dans les applications où une stabilité à long terme et une résistance à l'extraction sont requises .

Activité Biologique

Bis(2-methylpropyl) (3,5-DI-tert-butyl-4-hydroxyphenyl)methylphosphonate , also known as a phosphonate derivative of a phenolic antioxidant, has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and its applications in various fields such as polymer stabilization. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white powder |

| Melting Point | 121-122 °C |

| Solubility | Soluble in methanol |

| Purity | Minimum 98.0% |

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This is primarily due to their ability to scavenge free radicals and inhibit lipid peroxidation.

- Mechanism of Action : The antioxidant activity is attributed to the presence of the tert-butyl groups, which enhance the stability of the phenolic hydroxyl group, allowing it to donate hydrogen atoms effectively to free radicals.

- Case Study : A study evaluated the antioxidant capacity using the Oxygen Radical Absorbance Capacity (ORAC) method. Results showed that similar bisphenolic compounds had ORAC values significantly higher than common antioxidants like vitamin C, suggesting a potent ability to neutralize oxidative stress .

Inhibition of Biological Pathways

Research has demonstrated that this compound can selectively inhibit certain biological pathways:

- Calcium ATPase Inhibition : A related compound was found to selectively inhibit the secretory pathway Ca2+ ATPase (SPCA), which is crucial for maintaining calcium levels in cellular compartments. The IC50 value for inhibition was reported at 0.13 μM, indicating a strong inhibitory effect compared to other ATPases .

- Impact on Cell Growth : In vitro studies have shown that bisphenolic compounds can inhibit cell proliferation in certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involves modulation of signaling pathways related to cell cycle regulation and apoptosis .

Toxicological Profile

While exhibiting beneficial biological activities, it is essential to assess the toxicological aspects:

- Aquatic Toxicity : The compound has been classified as toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal .

- Safety Data : Proper safety data sheets (SDS) indicate precautions for environmental release and exposure during handling.

Polymer Stabilization

The compound is widely used as an antioxidant in polymer formulations, particularly polyolefins. Its ability to prevent oxidative degradation enhances the longevity and performance of plastic materials.

Propriétés

Formule moléculaire |

C23H41O4P |

|---|---|

Poids moléculaire |

412.5 g/mol |

Nom IUPAC |

4-[bis(2-methylpropoxy)phosphorylmethyl]-2,6-ditert-butylphenol |

InChI |

InChI=1S/C23H41O4P/c1-16(2)13-26-28(25,27-14-17(3)4)15-18-11-19(22(5,6)7)21(24)20(12-18)23(8,9)10/h11-12,16-17,24H,13-15H2,1-10H3 |

Clé InChI |

NMEVHMMRBGFLQD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)COP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OCC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.